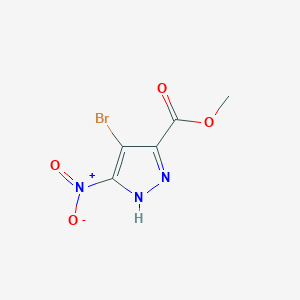
N-hydroxy-2-methyl-isonicotinamidine
Übersicht
Beschreibung
N-hydroxy-2-methyl-isonicotinamidine is a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .
Molecular Structure Analysis
The molecular structure of N-hydroxy-2-methyl-isonicotinamidine consists of a pyridine ring with a hydroxylated methyl group attached .Physical And Chemical Properties Analysis
N-hydroxy-2-methyl-isonicotinamidine has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 287.6±42.0 °C .Wissenschaftliche Forschungsanwendungen
DNA Repair Mechanisms
One area of research has highlighted the role of compounds similar to N-hydroxy-2-methyl-isonicotinamidine in DNA repair processes. Studies have investigated the incorporation of thymidine into DNA by human lymphocytes after exposure to alkylating agents or carcinogens, suggesting a potential for facilitating DNA repair in nondividing human cell systems. The application of hydroxyurea in these studies, to suppress background DNA synthesis, underscores the importance of understanding how N-hydroxy compounds might influence DNA repair dynamics, particularly in the context of cellular response to damage (Lieberman et al., 1971).
Antiviral Applications
Research has also explored the antiviral applications of related hydroxy compounds. For instance, the study of 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound with a somewhat similar functional group, shows selective inhibition of herpes group virus replication. Such findings hint at the potential utility of N-hydroxy-2-methyl-isonicotinamidine in antiviral contexts, given its structural and functional similarities to researched hydroxy compounds (Field et al., 1983).
Cancer Research
The implications of hydroxy compounds in cancer research are significant. Studies have shown that hydroxyurea can induce acute cell death in rapidly proliferating tissues, suggesting a pathway through which N-hydroxy-2-methyl-isonicotinamidine might exhibit cytotoxic effects in cancerous cells. This leads to a better understanding of how such compounds can be used therapeutically to target rapidly dividing cancer cells (Philips et al., 1967).
Pharmacokinetics and Pharmacodynamics
Another research focus is on the pharmacokinetics and pharmacodynamics of dexmedetomidine, a compound that, like N-hydroxy-2-methyl-isonicotinamidine, acts on specific receptors to elicit biological effects. Understanding the pharmacological behavior of such compounds enhances our ability to predict how N-hydroxy-2-methyl-isonicotinamidine might behave in biological systems, including its absorption, distribution, metabolism, and excretion (Weerink et al., 2017).
Eigenschaften
IUPAC Name |
N'-hydroxy-2-methylpyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVBHMGTJPGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-methyl-isonicotinamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)


![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)







![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

